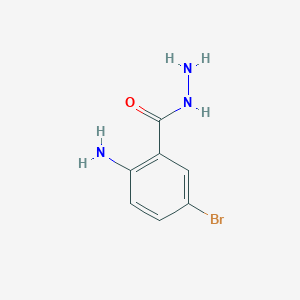
(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a pyrrole moiety, and an acetic acid group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure.
Pyrrole Derivatives: Compounds containing the pyrrole moiety.
Acetic Acid Derivatives: Compounds with an acetic acid group.
Uniqueness
(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is unique due to its combination of a thiazolidine ring, pyrrole moiety, and acetic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O4S |
|---|---|
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-12-4-2-3-7(12)5-8-10(16)13(6-9(14)15)11(17)18-8/h2-5H,6H2,1H3,(H,14,15)/b8-5- |
Clave InChI |
POPZLMSLQCIHCA-YVMONPNESA-N |
SMILES isomérico |
CN1C=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
SMILES canónico |
CN1C=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)

![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12121773.png)
![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)


![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)
